

Alrizomadlin MPNST long-term response duration

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alrizomadlin

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Summary of Clinical Efficacy Data in MPNST

The table below summarizes the key efficacy data for **Alrizomadlin** from recent clinical trials.

Regimen	Trial Phase	Patient Group	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Key Long-Term Response Data
Alrizomadlin + Toripalimab (PD-1 inhibitor)	Phase II [1]	MPNST (efficacy-evaluable, n=not fully specified)	16.7% (in combination cohort)	66.7% (in combination cohort)	Two patients achieved confirmed partial response (PR) with prolonged PFS of 60+ and 96+ weeks [1]
Alrizomadlin Monotherapy	Phase II [1]	MPNST (n=5, efficacy-evaluable)	Not specified (SD achieved in 4 patients)	80%	Demonstrated antitumor activity, with most patients achieving stable disease (SD) [1]

Regimen	Trial Phase	Patient Group	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Key Long-Term Response Data
Alrizomadlin + Pembrolizumab (PD-1 inhibitor)	Phase II [2]	MPNST (n=6)	16.7% (1 unconfirmed PR)	66.7%	Early data showed intriguing anti-tumor activity in an indication not typically sensitive to PD-1 inhibition alone [2]

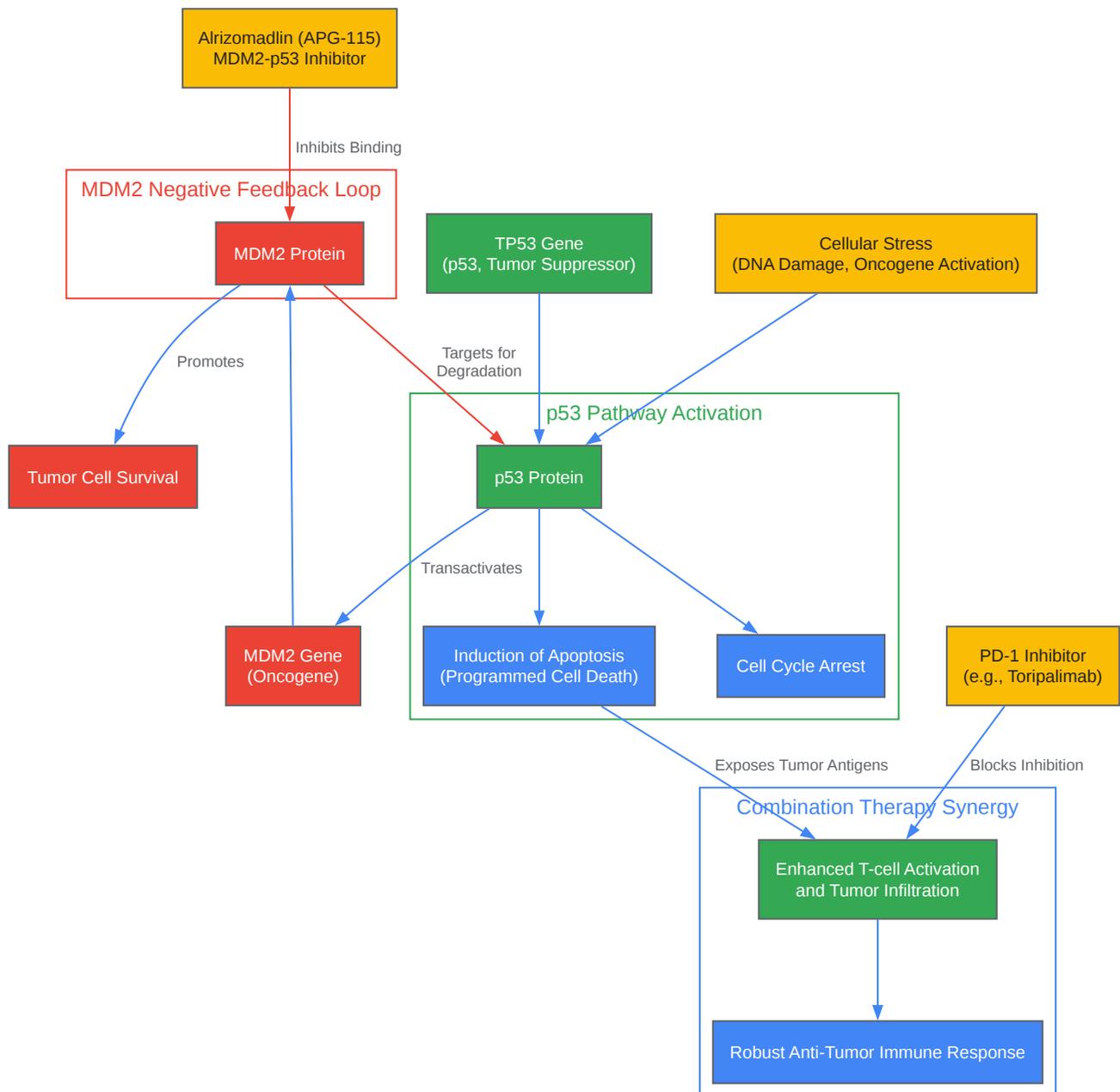
Experimental Methodology and Trial Design

The promising data for long-term response comes primarily from the Phase II study (NCT03611868) presented at ASCO 2025 [1]. Here are the key methodological details:

- **Study Design:** A Phase II, open-label study investigating **Alrizomadlin** as a single agent or in combination with the PD-1 inhibitor Toripalimab in patients with advanced solid tumors, including MPNST.
- **Dosing Regimen:**
 - **Alrizomadlin Monotherapy:** The recommended Phase II dose established in earlier studies is **100 mg administered orally every other day for 21 days, followed by 7 days off**, in a 28-day cycle [3].
 - **Combination Therapy:** In the combination arm with Toripalimab, **Alrizomadlin** was used at a **150 mg dose** with the same schedule [1].
- **Primary Endpoints:** The study assessed safety, tolerability, and preliminary efficacy, with key efficacy endpoints being **Objective Response Rate (ORR)** and **Disease Control Rate (DCR)** as per RECIST criteria [1].
- **Patient Population:** The trial enrolled patients with various advanced solid tumors who had likely exhausted standard treatment options. The data cutoff for the latest results was February 13, 2025 [1].

Mechanism of Action and Signaling Pathway

Alrizomadlin's efficacy is rooted in its targeted action on the **MDM2-p53 signaling pathway**, a critical regulator of apoptosis. The following diagram illustrates this mechanism and the rationale for combination therapy.



MDM2-p53 Pathway and Alrizomadlin Mechanism

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The diagram shows how **Alrizomadlin** disrupts the MDM2-p53 interaction. In many cancers, including a subset of MPNSTs, the p53 protein is inactivated by its negative regulator, MDM2. By binding to MDM2, **Alrizomadlin frees p53**, allowing it to activate programs for cell cycle arrest and apoptosis (programmed cell death) [4] [3].

Preclinical studies indicate that **Alrizomadlin**-induced apoptosis can help expose tumor antigens and modulate the tumor microenvironment, shifting it from immunosuppressive (M2 macrophages) to immunologically active (M1 macrophages) [2]. This creates a strong rationale for combining it with PD-1 inhibitors like Toripalimab, which work by **re-activating the immune system's T-cells** to attack the cancer. The synergy of these two agents is believed to underpin the **durable, long-term responses** observed in the clinical data [1] [3].

Interpretation and Future Directions

The data suggests that the combination of **Alrizomadlin** with PD-1 inhibition represents a promising therapeutic strategy for MPNST.

- **Significance of Long-Term Response:** The observation of patients with MPNST maintaining responses for over 60 and 96 weeks is clinically meaningful, especially considering the aggressive nature of MPNST and its poor prognosis with current therapies [1] [5].
- **Safety Profile:** The combination therapy was generally manageable. In the combination arm, 44.4% of patients experienced grade 3 or higher treatment-related adverse events, with thrombocytopenia and neutropenia being common, consistent with the known profile of MDM2 inhibitors [1] [3].
- **Target Patient Population:** This approach may be most effective for tumors with **wild-type TP53**, as the mechanism relies on functional p53. Tumors with **MDM2 amplification** are also particularly susceptible [3].

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To cite this document: Smolecule. [Alrizomadlin MPNST long-term response duration]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b516659#alrizomadlin-mpnst-long-term-response-duration>]

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